![molecular formula C15H18N2O2S B1424796 N1-Benzyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1220028-73-8](/img/structure/B1424796.png)
N1-Benzyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine
Overview
Description
“N1-Benzyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine” is a chemical compound with the CAS number 1220028-73-8 . It is used in research and has a molecular formula of C15H18N2O2S .
Molecular Structure Analysis
The molecular structure of “N1-Benzyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine” is defined by its molecular formula, C15H18N2O2S . This indicates that it contains 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Synthesis Applications
Electrochemical and Chemical Synthesis : N1-Benzyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine derivatives have been synthesized electrochemically and chemically. For instance, derivatives were synthesized through electrochemical oxidation and chemical reactions, resulting in different types of disulfonamide and sulfonamide derivatives (Khazalpour & Nematollahi, 2015).
Formation of Heterocyclic Rings : The compound has been used in the synthesis of heterocyclic rings containing nitrogen. This involves the condensation of N1-Benzyl-N1-methyl-1,3-benzenediamine with various aldehydes to form benzimidazolines (Reddy, Veeranagaiah & Ratnam, 1975).
Biological and Medicinal Research
Novel Diazepine Derivatives : The synthesis of biologically active 1H-1,4-diazepines from derivatives of N1-Benzyl-N1-methyl-1,3-benzenediamine has been reported. These compounds show antimicrobial, antifungal, and anthelmintic activity (Saingar, Kumar & Joshi, 2011).
Cerebral Blood Flow Tracer : A derivative, Technetium-99m-N1-Benzyl-N1-methyl-1,3-benzenediamine, has been used as a new tracer for cerebral blood flow in preclinical studies. This tracer shows potential for clinical applications in brain imaging (Taylor et al., 1992).
Chemical and Catalytic Properties
Pesticidal Activity : Derivatives of N1-Benzyl-N1-methyl-1,3-benzenediamine have shown potential as novel compounds with pesticidal activity. The synthesis of these derivatives has been explored for their use as active herbicides and fungicides (Borys, Korzyński & Ochal, 2012).
Catalysis in Organic Reactions : Palladium(II) complexes containing N1-Benzyl-N1-methyl-1,3-benzenediamine derivatives have been synthesized and used as catalysts in oxidation reactions, such as the conversion of benzyl alcohol to benzaldehyde (Dayan & Kalaycioglu, 2013).
properties
IUPAC Name |
1-N-benzyl-1-N-methyl-4-methylsulfonylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-17(11-12-6-4-3-5-7-12)13-8-9-15(14(16)10-13)20(2,18)19/h3-10H,11,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYDQPNKANGTKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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